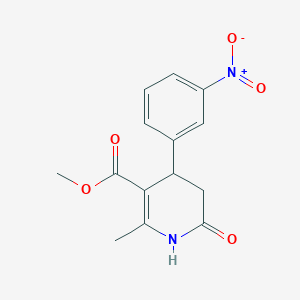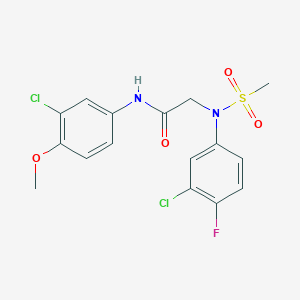![molecular formula C17H22OS B4928345 1-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B4928345.png)
1-[4-(isopropylthio)butoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(isopropylthio)butoxy]naphthalene, also known as IPBNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPBNO is a naphthalene derivative that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-[4-(isopropylthio)butoxy]naphthalene is not fully understood, but it is believed to involve the interaction with specific proteins and enzymes in cells. 1-[4-(isopropylthio)butoxy]naphthalene has been shown to bind to certain proteins and enzymes, leading to changes in their activity and function. This interaction can result in various cellular responses, including changes in gene expression, cell signaling, and metabolism.
Biochemical and Physiological Effects:
1-[4-(isopropylthio)butoxy]naphthalene has been shown to have various biochemical and physiological effects in cells and organisms. In cells, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to induce changes in gene expression, alter cell signaling pathways, and affect cellular metabolism. In organisms, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to have effects on behavior, reproduction, and development.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(isopropylthio)butoxy]naphthalene has several advantages and limitations for laboratory experiments. One advantage is its unique structural features, which make it a useful building block for the synthesis of various compounds. Another advantage is its potential as a fluorescent probe for imaging cellular structures and processes. However, one limitation is its potential toxicity, which can affect the viability of cells and organisms.
Orientations Futures
There are several future directions for research on 1-[4-(isopropylthio)butoxy]naphthalene. One direction is to further explore its mechanism of action and the specific proteins and enzymes it interacts with in cells. Another direction is to investigate its potential as a drug candidate for various diseases. Additionally, research can be conducted to optimize its synthesis method and purification techniques to improve its yield and purity. Finally, research can be conducted to develop new applications for 1-[4-(isopropylthio)butoxy]naphthalene in various scientific fields.
Méthodes De Synthèse
1-[4-(isopropylthio)butoxy]naphthalene is synthesized using a specific method that involves the reaction between 1-naphthol and 4-isopropylthiobutyl chloride in the presence of a base such as potassium carbonate. The reaction produces 1-[4-(isopropylthio)butoxy]naphthalene as a white solid that can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential applications in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, 1-[4-(isopropylthio)butoxy]naphthalene has been used as a building block for the synthesis of various compounds due to its unique structural features. In biology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a fluorescent probe for imaging cellular structures and processes. In pharmacology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a drug candidate for various diseases.
Propriétés
IUPAC Name |
1-(4-propan-2-ylsulfanylbutoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS/c1-14(2)19-13-6-5-12-18-17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQHTBYQKJMEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propan-2-ylsulfanylbutoxy)naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4928324.png)
![1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928326.png)


![5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone](/img/structure/B4928340.png)